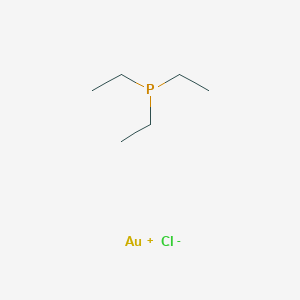

Chloro(triethylphosphine)gold(I)

Description

Historical Development of Chloro(triethylphosphine)gold(I) Chemistry

The medicinal use of gold dates back to ancient civilizations, where colloidal gold and soluble salts were employed as elixirs and remedies. By the 8th century, Arabian alchemists like Jabir ibn Hayyan pioneered methods to solubilize gold using aqua regia, producing gold trichloride (AuCl₃). However, the modern era of gold coordination chemistry began in the 20th century with the development of chrysotherapy—gold-based treatments for rheumatoid arthritis. Chloro(triethylphosphine)gold(I) emerged as a critical agent in this field due to its ability to inhibit human neutrophil collagenase at nanomolar concentrations (IC₅₀ = 3.5 nM).

Early synthetic routes involved reducing chloroauric acid (HAuCl₄) with triethylphosphine in ethanol, yielding (C₂H₅)₃PAuCl alongside phosphine oxide byproducts. This method mirrored the synthesis of analogous complexes like triphenylphosphinegold(I) chloride, which shares a linear Au–P–Cl geometry. The compound’s stability and solubility in organic solvents facilitated its adoption in catalysis, where it serves as a precursor to cationic gold(I) species upon halide abstraction.

Position in Gold(I) Coordination Chemistry Research

Gold(I) complexes are distinguished by their linear coordination geometry, low oxidation state, and propensity for ligand exchange. Chloro(triethylphosphine)gold(I) exemplifies these traits, with a bond length of ~2.28 Å for Au–P and ~2.32 Å for Au–Cl, as inferred from crystallographic studies of related complexes. The triethylphosphine ligand enhances stability compared to bulkier phosphines (e.g., triphenylphosphine), enabling precise control over reactivity in catalytic cycles.

Key Applications:

- Medicinal Chemistry : Inhibits collagenase and matrix metalloproteinases, making it a candidate for anti-inflammatory therapies.

- Catalysis : Generates active [Au(PEt₃)]⁺ species for alkyne functionalization and cyclopropanation reactions.

- Materials Science : Serves as a precursor for atomic layer deposition (ALD) of gold thin films, critical for microelectronics.

Table 1: Physicochemical Properties of Chloro(triethylphosphine)gold(I)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₅AuClP | |

| Molecular Weight (g/mol) | 350.58 | |

| CAS Number | 15529-90-5 | |

| Melting Point | Not reported | - |

| Density | Not reported | - |

Evolution of Research Methodologies

Synthetic techniques for Chloro(triethylphosphine)gold(I) have advanced from simple reduction reactions to sophisticated ligand-exchange protocols. For example, transmetalation with Grignard reagents enables the preparation of alkylgold(I) derivatives, while halide abstraction using AgSbF₆ produces cationic species for catalysis. Spectroscopic characterization relies on ³¹P NMR (δ ~26.9 ppm for Au–P coupling) and X-ray crystallography.

Recent innovations include its use in ALD processes, where (C₂H₅)₃PAuCl is reduced by germanium-based agents to deposit ultrathin gold films (1.7 Å/cycle) at 160–180°C. However, decomposition at higher temperatures and ligand oxidation remain challenges, necessitating inert atmospheres and precise stoichiometry.

Current Research Landscape and Challenges

Contemporary studies focus on optimizing Chloro(triethylphosphine)gold(I) for biomedical and materials applications. In catalysis, it facilitates enantioselective transformations, such as cyclopropanation of styrenes, though competing pathways often reduce selectivity. Medicinal research explores its synergy with biologics, but toxicity profiles and off-target effects require further elucidation.

Persistent Challenges:

- Ligand Oxidation : Triethylphosphine is susceptible to oxidation, limiting the stability of gold(III) derivatives.

- Decomposition Pathways : Thermal degradation during ALD produces AuCl byproducts, complicating film purity.

- Biological Delivery : Achieving targeted delivery in vivo remains hindered by poor aqueous solubility.

Efforts to address these issues include developing chelating ligands (e.g., P,N-ligands) to stabilize gold(III) species and exploring nanoparticle carriers for therapeutic applications.

Propriétés

IUPAC Name |

gold(1+);triethylphosphane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15P.Au.ClH/c1-4-7(5-2)6-3;;/h4-6H2,1-3H3;;1H/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBBXLKWGHAVHP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)CC.[Cl-].[Au+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15AuClP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15529-90-5 | |

| Record name | Chloro(triethylphosphine)gold | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15529-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl phosphine gold | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015529905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro(triethylphosphine)gold | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (TRIETHYLPHOSPHINE)GOLD CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QCQ86A4RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Redox Considerations

In direct reduction (Method 1), Au(III) in HAuCl₄ is reduced to Au(I) by PEt₃, which itself oxidizes to Et₃PO. The reaction’s exothermicity necessitates controlled addition to prevent ligand degradation.

Analyse Des Réactions Chimiques

Types of Reactions: Chloro(triethylphosphine)gold(I) undergoes various types of chemical reactions, including:

Substitution Reactions: The chloride ligand can be replaced by other ligands such as thiolates, phosphines, or nitrogen-containing ligands.

Oxidation and Reduction Reactions: The gold(I) center can be oxidized to gold(III) or reduced to metallic gold under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve the use of ligands such as thiols, phosphines, or amines in the presence of a base.

Oxidation Reactions: Can be carried out using oxidizing agents like halogens or peroxides.

Reduction Reactions: Often involve reducing agents such as sodium borohydride or hydrazine.

Major Products Formed:

Substitution Products: Depending on the ligand used, products such as (C₂H₅)₃PAuSR (where R is an alkyl or aryl group) can be formed.

Oxidation Products: Gold(III) complexes or metallic gold.

Reduction Products: Metallic gold or gold nanoparticles.

Applications De Recherche Scientifique

Chloro(triethylphosphine)gold(I) has several scientific research applications, including:

Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Medicine: Used in the treatment of rheumatoid arthritis as part of chrysotherapy, where gold compounds are used for their anti-inflammatory properties.

Mécanisme D'action

The mechanism of action of chloro(triethylphosphine)gold(I) involves its interaction with biological molecules, leading to the inhibition of key cellular processes. In cancer cells, it has been shown to induce apoptosis (programmed cell death) and autophagy (cellular degradation). The compound inhibits crucial signaling pathways such as ERK and AKT, which are involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Key Features of Et₃PAuCl:

- Coordination Geometry : Linear Au(I) center bonded to triethylphosphine (PEt₃) and chloride.

- Lipophilicity : Higher than polymeric gold thiolates (e.g., sodium aurothiomalate), improving membrane permeability .

- Stability : Stable in aqueous media but undergoes ligand exchange in biological environments, releasing [Au(PEt₃)]⁺ for target binding .

Comparison of Ligand Effects:

Triethylphosphine’s low steric hindrance facilitates interactions with biological targets (e.g., thioredoxin reductase), while bulkier ligands (e.g., triphenylphosphine) favor catalytic applications .

Anticancer Activity Comparison

Cytotoxic Efficacy in Cancer Models:

Mechanistic Insights :

- Et₃PAuCl and AF share DNA-independent mechanisms but differ in pharmacokinetics; Et₃PAuCl’s encapsulation reduces inactivation by serum proteins .

- Triethylphosphine ligands confer higher anticancer/antiparasitic activity than triphenylphosphine, likely due to enhanced cellular uptake and target engagement .

Key Trends :

- Bulky phosphine ligands (e.g., tert-butyl) enhance steric control in catalysis but reduce solubility .

- Et₃PAuCl is less utilized in catalysis but excels in biomedical applications due to tunable lipophilicity .

Pharmacological and Physicochemical Differences

- Lipophilicity: Et₃PAuCl and AF are monomeric and lipophilic, enabling passive diffusion into cells, unlike hydrophilic gold thiolates (e.g., aurothioglucose) .

- Ligand Exchange Dynamics : Triethylphosphine gold complexes undergo slower ligand exchange than triphenylphosphine analogs, reducing off-target binding .

- Nanoformulation: Encapsulation of Et₃PAuCl in PLGA-PEG nanoparticles retains cytotoxicity while minimizing systemic toxicity, a strategy less explored for other gold complexes .

Activité Biologique

Chloro(triethylphosphine)gold(I), a gold(I) complex, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article delves into the compound's biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Chloro(triethylphosphine)gold(I) is characterized by its coordination structure, where a gold atom is bonded to a chloride ion and triethylphosphine ligand. The general formula is . This compound exhibits a linear geometry typical of gold(I) complexes, which is crucial for its reactivity and biological interactions.

Anticancer Activity

The anticancer properties of chloro(triethylphosphine)gold(I) have been extensively studied. Research indicates that it can induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial damage and disruption of redox homeostasis.

- Mitochondrial Targeting : Chloro(triethylphosphine)gold(I) triggers mitochondrial dysfunction leading to the release of pro-apoptotic factors. Studies have shown that it affects the mitochondrial membrane potential, causing cell cycle arrest and apoptosis in cancer cells such as MCF-7 (breast cancer) and K562 (leukemia) .

- Inhibition of Thioredoxin Reductase : This compound has been identified to inhibit thioredoxin reductase, an enzyme involved in maintaining redox balance within cells. The inhibition contributes to increased oxidative stress, further promoting apoptosis in cancer cells .

- Cell Cycle Arrest : Research indicates that chloro(triethylphosphine)gold(I) predominantly induces G1 phase cell cycle arrest, which is critical for preventing cancer cell proliferation .

Comparative Efficacy

In comparative studies, chloro(triethylphosphine)gold(I) demonstrated stronger cytotoxic effects against MCF-7 cells than traditional chemotherapeutics like cisplatin. The compound showed an IC50 value significantly lower than that of cisplatin, highlighting its potential as an effective anticancer agent .

Antibacterial Activity

In addition to its anticancer properties, chloro(triethylphosphine)gold(I) exhibits notable antibacterial activity. Recent studies have explored its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Synergistic Effects with Anticancer Drugs : When combined with 5-fluorouracil (5-FU), chloro(triethylphosphine)gold(I) enhanced the antibacterial activity of 5-FU against Bacillus subtilis and Escherichia coli, demonstrating its potential as an adjunctive therapy in treating infections .

- Stability in Biological Systems : The stability of chloro(triethylphosphine)gold(I) in biological environments allows it to maintain its activity over time, making it a promising candidate for further development as an antibacterial agent .

Data Summary

| Activity Type | Cell Line/Bacteria | IC50/Activity Level | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | Lower than cisplatin | Mitochondrial damage, thioredoxin inhibition |

| Antibacterial | Bacillus subtilis | Enhanced with 5-FU | Synergistic effect with 5-FU |

| Anticancer | K562 | Not specified | G1 cell cycle arrest |

Case Studies

- Study on Apoptotic Pathways : A study demonstrated that chloro(triethylphosphine)gold(I) induced apoptosis in MCF-7 cells through mitochondrial pathways. The study utilized flow cytometry to analyze cell viability and apoptosis markers, confirming the compound's effectiveness .

- In Vivo Genotoxicity Assessment : An Allium cepa test was employed to evaluate the genotoxicity of chloro(triethylphosphine)gold(I). Results indicated no significant genotoxic effects, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Basic: What are the key challenges in synthesizing chloro(triethylphosphine)gold(I), and how can they be mitigated?

Answer:

Synthesis of chloro(triethylphosphine)gold(I) often encounters issues such as ligand dissociation, sensitivity to moisture, and competing side reactions. For example, steric hindrance from triethylphosphine can destabilize intermediates, leading to incomplete coordination . To improve yield and purity:

- Use anhydrous solvents (e.g., dichloromethane) under inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Optimize stoichiometry (1:1 molar ratio of AuCl to triethylphosphine) to minimize unreacted precursors.

- Employ low-temperature crystallization (-20°C) to isolate the product selectively .

Advanced: How does the steric and electronic profile of triethylphosphine influence the reactivity of chloro(triethylphosphine)gold(I) in catalysis?

Answer:

Triethylphosphine (PEt₃) is a stronger σ-donor and weaker π-acceptor compared to bulkier ligands (e.g., PPh₃), which increases the electrophilicity of the Au center. This enhances its ability to activate substrates like alkynes in catalytic cycles. However, its smaller steric profile reduces stability against ligand substitution, requiring careful control of reaction conditions (e.g., low temperatures or excess ligand) to maintain catalytic activity .

Advanced: What mechanistic insights exist for chloro(triethylphosphine)gold(I) in cross-coupling reactions?

Answer:

In cross-coupling, Au(I) complexes act as transmetalation agents. For example, ClAuPEt₃ reacts with organolithium reagents to form Au–C bonds, which transfer to Pd catalysts. Key steps include:

Oxidative addition of Au(I) to form Au(III) intermediates.

Ligand exchange between Au and Pd centers.

Reductive elimination to form C–C bonds.

Contradictions arise in the role of Au oxidation states; some studies propose Au(I)/Au(III) redox cycles, while others suggest ligand-assisted pathways without formal oxidation .

Advanced: How does the dynamic behavior of chloro(triethylphosphine)gold(I) π-complexes affect their reactivity?

Answer:

Dynamic NMR studies reveal that π-complexes (e.g., with methoxypropene) undergo rapid ligand exchange, which can alter regioselectivity in catalytic reactions. For instance, π-complexation stabilizes transition states in cyclopropanation but may lead to unintended byproducts if equilibria shift under thermal or photochemical conditions .

Advanced: What are the molecular mechanisms underlying the anticancer activity of chloro(triethylphosphine)gold(I)?

Answer:

Studies on HCT-116 colorectal cancer cells show that chloro(triethylphosphine)gold(I) induces G2/M cell cycle arrest by disrupting microtubule assembly and mitochondrial membrane potential. Encapsulation in PLGA-PEG nanoparticles enhances bioavailability, reducing IC₅₀ values by 40% compared to the free complex. The Au–S interactions with cellular thiols (e.g., glutathione) are critical for ROS generation .

Basic: What analytical techniques are most reliable for characterizing chloro(triethylphosphine)gold(I)?

Answer:

- NMR Spectroscopy : ³¹P NMR (δ ~20–25 ppm for PEt₃) confirms ligand coordination .

- IR Spectroscopy : Au–Cl stretches appear at 280–320 cm⁻¹.

- Mass Spectrometry : ESI-MS in positive ion mode detects [Au(PEt₃)₂]⁺ fragments .

- X-ray Diffraction : Resolves linear Au–Cl and Au–P bond geometries (bond lengths: Au–P ~2.3 Å; Au–Cl ~2.2 Å) .

Basic: What safety protocols are essential for handling chloro(triethylphosphine)gold(I)?

Answer:

- HMIS III Ratings : Health hazard (3/4), flammability (1/4).

- Handling : Use gloves, goggles, and fume hoods; avoid skin contact due to potential cytotoxicity.

- Storage : Keep at -20°C in amber vials under argon to prevent decomposition .

Advanced: How can researchers resolve contradictions in reported catalytic activities of chloro(triethylphosphine)gold(I)?

Answer:

Discrepancies often stem from ligand decomposition or solvent effects. To address this:

- Conduct control experiments with purified ligands to rule out ligand-derived byproducts.

- Use kinetic profiling (e.g., in situ IR) to monitor intermediate stability.

- Compare results across solvents (e.g., THF vs. DCM) to identify solvent-dependent pathways .

Basic: What methods ensure purity and stability of chloro(triethylphosphine)gold(I) during storage?

Answer:

- Recrystallization : From DCM/hexane mixtures to remove unreacted PEt₃.

- Stability Tests : TGA/DSC to assess thermal decomposition thresholds (typically >100°C).

- Moisture Control : Store with molecular sieves in sealed containers .

Advanced: What are common pitfalls in studying the reactivity of chloro(triethylphosphine)gold(I) with biomolecules?

Answer:

- Nonspecific Binding : Au(I) can interact with serum albumin, complicating mechanistic studies. Pre-equilibrate with bovine serum albumin (BSA) to quantify free Au species .

- Redox Sensitivity : Au(I) may oxidize to Au(III) in aqueous media, altering reactivity. Use anaerobic conditions and chelators (e.g., EDTA) to stabilize oxidation states .

Advanced: How does ligand substitution impact the catalytic performance of chloro(triethylphosphine)gold(I)?

Answer:

Substituting PEt₃ with stronger π-acceptors (e.g., PF₃) increases electrophilicity but reduces solubility. For nanoparticle synthesis, PEt₃ generates smaller AuNPs (3–6 nm) due to faster ligand dissociation, whereas bulkier ligands yield larger particles (>10 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.